Enabling High-Yield Synthesis of Potent c-Met/Pim-1 Dual Inhibitors
The 7-bromo derivative serves as a critical intermediate for synthesizing potent dual c-Met/Pim-1 kinase inhibitors. In a study of novel triazolo[4,3-b]pyridazine derivatives, compound 6d, synthesized from a halogenated precursor, demonstrated significant inhibitory activity against c-Met and Pim-1 kinases, with IC50 values of 0.072 µM and 0.25 µM, respectively [1]. This level of potency is a direct result of the specific substitution pattern enabled by the 7-bromo intermediate, which is essential for achieving the desired binding conformation and dual inhibitory profile.
| Evidence Dimension | Dual c-Met/Pim-1 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | N/A (serves as a building block for potent derivatives) |
| Comparator Or Baseline | Derivative 6d synthesized from a halogenated triazolopyridazine precursor |
| Quantified Difference | Derivative 6d: c-Met IC50 = 0.072 µM; Pim-1 IC50 = 0.25 µM |
| Conditions | In vitro kinase inhibition assays |
Why This Matters
This demonstrates the scaffold's potential to yield high-potency inhibitors for two clinically relevant cancer targets, underscoring the value of the 7-bromo intermediate in medicinal chemistry campaigns.
- [1] Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors. (2024). RSC Advances. DOI: 10.1039/D4RA04036H. View Source
